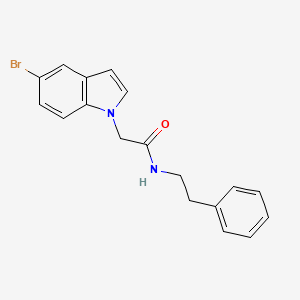methanone](/img/structure/B11013322.png)
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone: is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-(4-methoxyphenyl)-1,2,3-thiadiazole. This intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological activities, including anti-cancer and anti-psychotic effects.
Uniqueness: The combination of the thiadiazole and piperazine rings in 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone provides a unique chemical structure that enhances its biological activity and specificity. This dual functionality makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-9-7-15(8-10-17)18-19(27-22-21-18)20(25)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
InChI Key |
IHICKXRRGIONPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


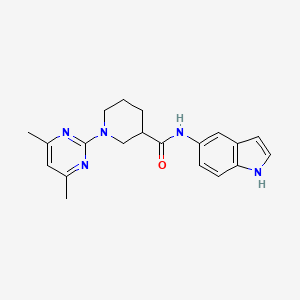
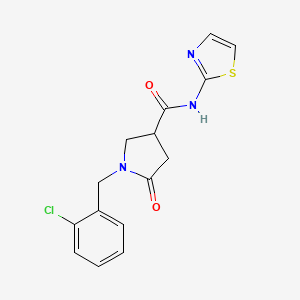

![(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11013265.png)
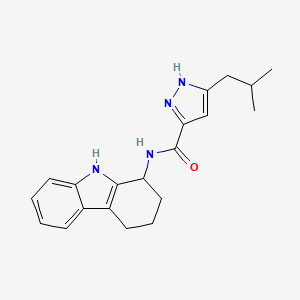
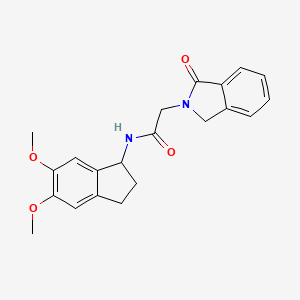
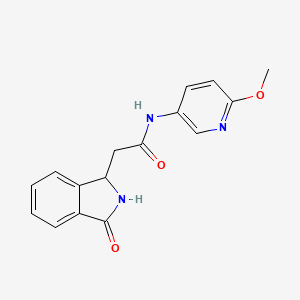
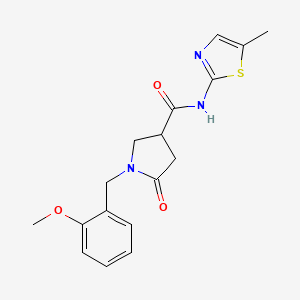
![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B11013301.png)
![3-(4-methoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013309.png)
![4,7-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B11013311.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11013312.png)
